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molecular formula C6H8ClN5 B1603077 Cyprazine-desisopropyl CAS No. 35516-73-5

Cyprazine-desisopropyl

Cat. No. B1603077
M. Wt: 185.61 g/mol
InChI Key: OFMQRQUUPYBUND-UHFFFAOYSA-N
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Patent
US04187304

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-amino-6-chloro-s-triazine, 51 g of ammonia and 500 ml of dioxan is heated at 140° C. in an autoclave for 24 hours. After cooling, the dioxan is removed by filtering with suction in vacuo and the crystalline residue is washed with water and dried. The crude product is recrystallised from methanol; melting point 219°-222° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:11])[N:8]=[C:7](Cl)[N:6]=2)[CH2:3][CH2:2]1.[NH3:13]>O1CCOCC1>[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:11])[N:8]=[C:7]([NH2:13])[N:6]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC1)NC1=NC(=NC(=N1)N)Cl
Name
Quantity
51 g
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the dioxan is removed
FILTRATION
Type
FILTRATION
Details
by filtering with suction in vacuo
WASH
Type
WASH
Details
the crystalline residue is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from methanol

Outcomes

Product
Name
Type
Smiles
C1(CC1)NC1=NC(=NC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04187304

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-amino-6-chloro-s-triazine, 51 g of ammonia and 500 ml of dioxan is heated at 140° C. in an autoclave for 24 hours. After cooling, the dioxan is removed by filtering with suction in vacuo and the crystalline residue is washed with water and dried. The crude product is recrystallised from methanol; melting point 219°-222° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:11])[N:8]=[C:7](Cl)[N:6]=2)[CH2:3][CH2:2]1.[NH3:13]>O1CCOCC1>[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:11])[N:8]=[C:7]([NH2:13])[N:6]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC1)NC1=NC(=NC(=N1)N)Cl
Name
Quantity
51 g
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the dioxan is removed
FILTRATION
Type
FILTRATION
Details
by filtering with suction in vacuo
WASH
Type
WASH
Details
the crystalline residue is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from methanol

Outcomes

Product
Name
Type
Smiles
C1(CC1)NC1=NC(=NC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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